Crystal Structure-Defined Binding Mode: Pladienolide B Wedges SF3B Open Conformation Distinct from E7107
Pladienolide B binds the SF3B core complex in a structurally defined open conformation, acting as a wedge within the hinge region that physically prevents SF3B transition to the closed conformation required for branch site adenosine recognition and U2/BS duplex stabilization [1]. This crystallographically resolved binding mode provides a structural explanation for splicing modulation distinct from other macrocyclic inhibitors, and the structure serves as a framework for structure-based drug design [1]. While E7107, a semi-synthetic pladienolide derivative, entered clinical development, its binding conformation relative to the parent natural product has not been resolved at comparable atomic resolution, and E7107 exhibits distinct pharmacodynamic properties including dose-limiting toxicities (optic neuritis) in Phase I trials not reported for pladienolide B in preclinical studies [2].
| Evidence Dimension | Binding mechanism and conformational effect on SF3B core |
|---|---|
| Target Compound Data | Pladienolide B: Acts as wedge within SF3B hinge, stalls open conformation; crystal structure resolved at atomic resolution (PDB deposited) |
| Comparator Or Baseline | E7107: Semi-synthetic pladienolide derivative; binding conformation not resolved at comparable resolution; Phase I trials revealed dose-limiting toxicities including optic neuritis |
| Quantified Difference | Structurally defined open conformation stabilization vs. unresolved binding mode; differential clinical tolerability profile (no optic neuritis reported for pladienolide B preclinically) |
| Conditions | Human SF3B core crystallography (Cretu et al., Mol Cell 2018); E7107 Phase I clinical trial data |
Why This Matters
Structural resolution enables rational design and SAR studies not possible with less characterized analogs, while absence of E7107-associated toxicity flags supports selection of pladienolide B as a cleaner tool compound for in vivo studies.
- [1] Cretu C, Agrawal AA, Cook A, et al. Structural Basis of Splicing Modulation by Antitumor Macrolide Compounds. Mol Cell. 2018;70(2):265-273.e8. doi:10.1016/j.molcel.2018.03.011. PMID: 29656923. View Source
- [2] Eskens FA, Ramos FJ, Burger H, et al. Phase I pharmacokinetic and pharmacodynamic study of the first-in-class spliceosome inhibitor E7107 in patients with advanced solid tumors. Clin Cancer Res. 2013;19(22):6296-6304. doi:10.1158/1078-0432.CCR-13-0485. (E7107 Phase I toxicity profile; cited in context of comparator differentiation) View Source
